Diisopropanolamine

Description

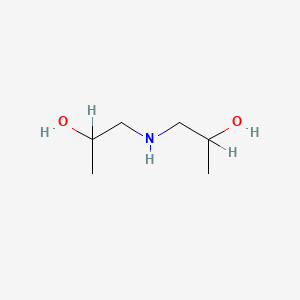

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTYICIALWPMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2, Array | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020179 | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White waxy solid | |

CAS No. |

110-97-4, 68153-96-8 | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropanolamine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-iminodipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W44HYL8T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |

| Record name | DIISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Advanced Reaction Engineering and Kinetic Investigations of Diisopropanolamine Systems

Reaction Kinetics of Carbon Dioxide Absorption in Aqueous Diisopropanolamine (B56660) Solutions

The reaction between carbon dioxide (CO2) and aqueous solutions of this compound (DIPA) is a critical aspect of acid gas removal processes. Understanding the kinetics of this reaction is essential for the design and optimization of absorption columns. tandfonline.com The absorption of CO2 into aqueous DIPA solutions is a complex process involving mass transfer accompanied by chemical reactions.

Experimental Determination of Rate Constants and Reaction Orders

The kinetics of the reaction between carbon dioxide and aqueous this compound (DIPA) solutions have been investigated using various experimental techniques, such as bubble column absorbers and stirred-cell reactors. osti.govresearchgate.net These methods allow for the determination of key kinetic parameters, including reaction rate constants and reaction orders.

The rate constant (k2) is a crucial parameter that quantifies the speed of the chemical reaction. tandfonline.com For the CO2-DIPA system, the second-order rate constant has been determined and correlated using the Arrhenius equation. osti.gov

Table 1: Experimental Data on CO2 Absorption in Aqueous DIPA Solutions

| Parameter | Value | Reference |

| Temperature Range | 10 - 40 °C | osti.gov |

| DIPA Concentration Range | 5 - 500 mol/m³ | osti.gov |

| CO2 Partial Pressure Range | 5 - 101 kPa | osti.gov |

| Overall Reaction Order | Second-order | osti.gov |

| Reaction Order (Amine) | 1 | ugr.es |

Temperature and Concentration Dependencies in Reaction Kinetics

The temperature dependence of the second-order rate constant (k2) is well-described by the Arrhenius equation: k₂ = 1.112 x 10¹⁰ exp(-4848/T) . osti.gov This equation indicates that as the temperature (T) increases, the exponential term becomes less negative, leading to a larger rate constant and a faster reaction. The activation energy for the reaction has also been determined from experimental data. ugr.es

The concentration of DIPA in the aqueous solution also plays a vital role. At higher amine concentrations, the rate of absorption generally increases. osti.govugr.es This is because a higher concentration of the reactant (DIPA) leads to more frequent collisions between the amine and CO2 molecules, thus accelerating the reaction rate. The relationship between the rate constant and amine concentration has been observed to be linear in some cases. icm.edu.pl

Mechanistic Elucidation of CO2-Diisopropanolamine Interactions

The reaction between CO2 and secondary amines like this compound (DIPA) in aqueous solutions is generally understood to proceed through the formation of a carbamate (B1207046). tandfonline.comresearchgate.net This mechanism involves a two-step process.

First, the CO2 molecule reacts directly with the DIPA to form a zwitterion intermediate. tandfonline.comntnu.no This zwitterion is an unstable species with both a positive and a negative charge. tandfonline.com

R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (Zwitterion formation)

In the second step, a base present in the solution, which can be another DIPA molecule, water, or a hydroxyl ion, deprotonates the zwitterion to form a stable carbamate and a protonated base. tandfonline.comntnu.no

R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺ (Deprotonation to form carbamate)

Where R represents the isopropanol (B130326) group and B represents a base. The carbamate can be hydrolyzed to form bicarbonate and the free amine, which can then react again with CO2. tandfonline.com This reversibility is a key aspect of the solvent regeneration process in industrial applications. Some research suggests that at higher concentrations, the reaction chemistry can become more complex. researchgate.net

Reaction Kinetics of Hydrogen Sulfide (B99878) Absorption in this compound Solutions

This compound (DIPA) is recognized for its capacity for the selective removal of hydrogen sulfide (H2S) over carbon dioxide (CO2). researchgate.net This selectivity is a crucial property in many industrial gas-treating processes where the removal of H2S is the primary objective. utwente.nl

Selective Absorption Mechanisms of H2S over CO2

The selective absorption of H2S over CO2 in DIPA solutions is primarily attributed to the significant difference in their reaction kinetics. aidic.it The reaction between H2S and alkanolamines, including DIPA, is generally considered to be an instantaneous acid-base reaction. utwente.nl In contrast, the reaction of CO2 with DIPA is a finite-rate reaction. utwente.nl

The reaction of H2S with DIPA is a proton transfer reaction, which is typically very fast. This allows for the rapid absorption of H2S from the gas phase. aidic.it Conversely, the reaction of CO2 involves the formation of a carbamate intermediate, a slower process. tandfonline.com This kinetic advantage of H2S absorption is the fundamental reason for the selectivity of DIPA-based solvents. By controlling the gas-liquid contact time in the absorption unit, it is possible to maximize the absorption of H2S while minimizing the co-absorption of CO2. aidic.it

Influence of Blended Solvents and Ionic Liquids on H2S Absorption Kinetics

To enhance the performance of DIPA solutions for H2S absorption, various blended solvents and additives have been investigated. These include blending DIPA with other amines or incorporating ionic liquids.

Blending DIPA with other alkanolamines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP) and piperazine (B1678402) (Pz), has been studied to improve H2S solubility and absorption capacity. researchgate.netacs.org The addition of piperazine to aqueous DIPA solutions has been shown to intensify the absorption of H2S, particularly at high gas loadings. researchgate.net

Ionic liquids (ILs) have also emerged as potential additives to improve the selective absorption of H2S. acs.org Studies have been conducted on blending DIPA with ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([bmim][acetate]). researchgate.netresearchgate.net The results indicate that the addition of certain ionic liquids can enhance the solubility of H2S. researchgate.net This is because some ionic liquids are more selective towards H2S, which intensifies the physical absorption of the gas. researchgate.net However, the effect of ionic liquids on CO2 solubility can be more complex, with some studies showing a decrease in CO2 solubility at low IL concentrations. researchgate.net The viscosity of the resulting solvent is also a critical factor, as lower viscosity generally leads to better mass transfer and absorption performance. uned.es

Degradation Reaction Kinetics of this compound

The degradation of this compound (DIPA) in aqueous solutions is a critical area of research, particularly concerning the treatment of industrial wastewater from gas sweetening processes. researchgate.net Advanced Oxidation Processes (AOPs) are frequently employed for this purpose, as they utilize highly reactive hydroxyl radicals (•OH) to break down recalcitrant organic compounds like DIPA. researchgate.netmdpi.com Understanding the reaction kinetics is fundamental to optimizing the efficiency of these treatment systems.

Kinetic studies have consistently shown that the degradation of DIPA via various Advanced Oxidation Processes follows a pseudo-first-order reaction model. researchgate.neteeer.org This model is applied when the concentration of one reactant (in this case, the hydroxyl radical) is maintained at a constant or significantly high level, making the reaction rate appear to be dependent only on the concentration of the other reactant, DIPA. The integrated rate law for a pseudo-first-order reaction is expressed as:

ln(C/C₀) = -kₐₚₚt

Where:

C₀ is the initial concentration of DIPA.

C is the concentration of DIPA at time t .

kₐₚₚ is the apparent pseudo-first-order rate constant.

This kinetic model has been validated in several AOPs, including Fenton, photo-Fenton, and photocatalysis. researchgate.neteeer.orgresearchgate.net In Fenton and photo-Fenton systems, the degradation of DIPA is achieved through the generation of hydroxyl radicals from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), a process that can be enhanced by UV light. researchgate.netutp.edu.my Similarly, in heterogeneous photocatalysis, such as with titanium dioxide (TiO₂) based catalysts, the degradation also adheres to this kinetic model, where the rate is influenced by the concentration of the organic pollutant. researchgate.netsemanticscholar.org

The apparent rate constant (kₐₚₚ) is a crucial parameter for evaluating the efficiency of the degradation process. Research has determined these constants under various experimental conditions. For instance, in a study using a bimetallic 1.8Cu-0.2Fe/TiO₂ photocatalyst under simulated sunlight, the degradation of DIPA followed pseudo-first-order kinetics with an apparent rate constant of 16.5 x 10⁻³ min⁻¹. researchgate.net Studies involving the Fenton process have also extensively used this kinetic model to quantify the effects of different operational parameters. researchgate.netutp.edu.my

Table 1: Apparent Pseudo-First-Order Rate Constants (kₐₚₚ) for DIPA Degradation in Various AOPs

| Advanced Oxidation Process (AOP) | Catalyst/Reagents | Apparent Rate Constant (kₐₚₚ) (min⁻¹) | Reference |

|---|---|---|---|

| Photocatalysis | 1.8Cu-0.2Fe/TiO₂ | 1.65 x 10⁻² | researchgate.net |

| Fenton's Oxidation | Fe²⁺/H₂O₂ (at pH 2.5, 30°C) | 1.28 x 10⁻¹ | researchgate.net |

| Fenton's Oxidation | Fe²⁺/H₂O₂ (at pH 3.0, 30°C) | 1.85 x 10⁻² | researchgate.net |

| Fenton's Oxidation | Fe²⁺/H₂O₂ (at pH 3.0, 60°C) | 5.42 x 10⁻² | researchgate.net |

Effect of pH: The initial pH of the solution is a critical parameter in Fenton-based oxidation processes. eeer.org Research indicates that the degradation of DIPA is most effective in a highly acidic medium. researchgate.neteeer.orgresearchgate.net The optimal pH for DIPA degradation using Fenton's reagent has been identified as 2.5. researchgate.netresearchgate.net At this pH, the generation of hydroxyl radicals is maximized. As the pH deviates from this optimum, the degradation efficiency decreases. At pH values lower than 2.5, the formation of iron complexes can inhibit the reaction, while at pH values above 4, ferric ions (Fe³⁺) begin to precipitate as ferric hydroxide (B78521), reducing the availability of the catalyst and consequently lowering the degradation rate. researchgate.netresearchgate.net

Effect of Temperature: Temperature plays a significant role in the kinetics of DIPA degradation. Studies have shown a positive correlation between temperature and the rate of DIPA removal in the Fenton process. researchgate.netresearchgate.net An increase in temperature generally enhances the rate of hydroxyl radical generation, leading to a faster and more complete degradation of the DIPA molecule. researchgate.netresearchgate.net For instance, in one study, increasing the temperature from 30°C to 60°C resulted in a significant increase in the degradation percentage, achieving nearly complete removal at the higher temperature. researchgate.net However, it is noted that at temperatures exceeding 60°C, the self-accelerating decomposition of hydrogen peroxide can occur, which may reduce the concentration of available hydroxyl radicals for the oxidation of the target compound. researchgate.net

Table 2: Effect of Temperature and pH on the Apparent Pseudo-First-Order Rate Constant (kₐₚₚ) for DIPA Degradation via Fenton's Oxidation

| Parameter | Value | Apparent Rate Constant (kₐₚₚ) (min⁻¹) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Temperature (°C) (at constant pH 3.0) | 30 | 0.0185 | 0.98 | researchgate.net |

| 40 | 0.0159 | 0.97 | researchgate.net | |

| 50 | 0.0381 | 0.97 | researchgate.net | |

| 60 | 0.0542 | 0.97 | researchgate.net | |

| pH (at constant Temp. 30°C) | 2.0 | 0.0588 | 0.95 | researchgate.net |

| 2.5 | 0.1282 | 0.97 | researchgate.net | |

| 3.0 | 0.0185 | 0.98 | researchgate.net | |

| 4.0 | 0.0060 | 0.80 | researchgate.net |

Iii. Diisopropanolamine in Advanced Gas Separation and Purification Technologies

Fundamental Absorption Mechanisms of Acid Gases (CO₂, H₂S) by Diisopropanolamine (B56660)

The effectiveness of DIPA in gas sweetening is rooted in its chemical and physical interactions with acid gases. Understanding these fundamental mechanisms is crucial for optimizing solvent formulations and process conditions.

In aqueous solutions, DIPA, as a secondary amine, reacts with CO₂ primarily through the zwitterion mechanism. tandfonline.comutwente.nl This process involves two main steps:

Formation of a zwitterion intermediate through the direct reaction of CO₂ with the DIPA molecule. tandfonline.com

Deprotonation of the unstable zwitterion by a base present in the solution (such as another DIPA molecule, water, or a hydroxide (B78521) ion) to form a stable carbamate (B1207046). tandfonline.com

In contrast, the reaction between H₂S and DIPA is a rapid acid-base neutralization reaction, where H₂S, a weak acid, donates a proton to the basic amine to form a protonated amine and a hydrosulfide (B80085) ion. utwente.nl R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻

The reaction kinetics of DIPA with CO₂ are generally slower than those of primary amines like monoethanolamine (MEA) but faster than those of tertiary amines like N-methyldiethanolamine (MDEA). tandfonline.comutwente.nl This intermediate reactivity offers a balance between efficient absorption and manageable energy requirements for solvent regeneration.

To enhance the performance of DIPA-based solvents, they are often blended with other components, creating synergistic effects that combine the benefits of chemical and physical absorption.

Ionic Liquids (ILs): Ionic liquids, which are salts that are liquid at low temperatures, are being investigated as novel additives to amine solutions. acs.orgdiva-portal.org When blended with aqueous DIPA, certain ILs, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([bmim][acetate]), can influence the absorption process. researchgate.net Research indicates that at low concentrations, the IL may reduce CO₂ solubility by decreasing the solution's alkalinity. However, at higher concentrations, the physical absorption of CO₂ is enhanced. researchgate.net For H₂S, the addition of the IL can increase solubility across a range of concentrations due to the IL's selectivity and the intensification of physical absorption. researchgate.net The unique properties of ILs, such as their negligible vapor pressure and tunable nature, make them a promising area for developing advanced hybrid solvents. hidenisochema.com

Accurate thermodynamic models are essential for the design, simulation, and optimization of gas treating units. nih.govijche.com Several models have been successfully applied to correlate and predict the vapor-liquid equilibrium (VLE) of acid gases in aqueous DIPA solutions. These models account for the complex chemical and physical equilibria in the liquid phase. researchgate.net

Commonly used models include:

Kent-Eisenberg (KE) Model: A semi-empirical model that is relatively simple and widely used for its ability to provide good correlations for H₂S and CO₂ solubility in alkanolamine solutions. nih.gov

Electrolyte Non-Random Two-Liquid (e-NRTL) Model: A more rigorous and versatile model that accounts for molecular and ionic interactions in electrolyte solutions, making it suitable for complex systems containing amines, acid gases, and water. researchgate.netresearchgate.net

Electrolyte Cubic Square-Well (eCSW) Equation of State: An equation-of-state model that can predict the solubility of acid gases in aqueous alkanolamine solutions with good accuracy, sometimes using only the interaction parameters of the acid gas and water system. acs.orgresearchgate.net

These models are validated against experimental data and are crucial for predicting solvent behavior under a wide range of operating conditions, including varying temperatures, pressures, and compositions. nih.govresearchgate.net

Table 1: Thermodynamic Models Applied to this compound (DIPA) Systems

| Model | Application System | Key Findings | Reference(s) |

|---|---|---|---|

| Modified Kent-Eisenberg (M-KE) | H₂S in aqueous DIPA | Provided a relatively good prediction of H₂S loading over a wide range of operating conditions with an Average Absolute Deviation (AAD) of 1.75%. | |

| Electrolyte Cubic Square-Well (eCSW) EOS | H₂S in aqueous DIPA + Piperazine (B1678402) | Demonstrated good accuracy for modeling H₂S solubility, showing reasonable agreement with experimental results. | acs.org |

| Electrolyte-NRTL (e-NRTL) | CO₂ in aqueous DIPA + AMP + Piperazine | The model was successfully used to correlate experimental data for complex quaternary and quinary amine blend systems. | researchgate.net |

| Deshmukh-Mather Model | CO₂ and H₂S in aqueous DIPA | Used to represent the solubility of CO₂ and H₂S mixtures in DIPA solutions. | researchgate.net |

Synergistic Effects of this compound with Physical Solvents and Ionic Liquids

Performance Evaluation of this compound-Based Solvents in Gas Sweetening Processes

The practical utility of a solvent is determined by its performance in key areas such as absorption capacity, efficiency, and the energy required for its regeneration.

The absorption capacity, often expressed as acid gas loading (moles of acid gas per mole of amine), is a critical performance indicator. Numerous studies have measured the solubility of CO₂ and H₂S in DIPA solutions under various conditions.

Research has shown that blending DIPA with activators such as piperazine (Pz) and 2-amino-2-methyl-1-propanol (B13486) (AMP) can significantly enhance CO₂ absorption. researchgate.net For instance, adding an AMP-Pz blend to a DIPA solution was observed to increase the CO₂ loading capacity. researchgate.net Similarly, the addition of piperazine to aqueous DIPA solutions was found to intensify the absorption of H₂S, particularly at high gas loadings. researchgate.net The efficiency of absorption is also influenced by operating parameters; for example, CO₂ removal in a DIPA-triethanolamine blend was shown to increase as temperature increased from 25°C to 50°C. researchgate.net

Table 2: Selected Experimental Data on CO₂ and H₂S Solubility in DIPA-Based Solutions

| Solvent System (wt%) | Acid Gas | Temperature (K) | Pressure Range (kPa) | Key Observation | Reference(s) |

|---|---|---|---|---|---|

| 45% DIPA | CO₂ | 313.15 - 343.15 | 100 - 4000 | Baseline data for activated DIPA studies. | researchgate.net |

| 24% DIPA + 21% AMP | CO₂ | 313.15 - 343.15 | 100 - 4000 | AMP enhances the CO₂ loading capacity of the DIPA solution. | researchgate.net |

| 2.96 m DIPA + 1.80 m Pz | H₂S | 313.15 - 353.15 | 19 - 1554 | At high gas loading, enhancing Pz concentration intensifies H₂S absorption. | acs.orgresearchgate.net |

The energy required to regenerate the solvent, primarily for heating the rich solvent in a stripper column to release the absorbed acid gases, is a major operating cost in amine treating plants. google.com The heat of absorption is a key thermodynamic property that is directly related to the regeneration energy; a lower heat of absorption generally implies a lower energy penalty for regeneration. tandfonline.com

DIPA is considered to have a lower heat of reaction compared to primary amines like MEA. researchgate.net This advantage contributes to lower energy requirements for regeneration. The use of DIPA in hybrid solvents with physical co-solvents can further reduce energy consumption. Since physical absorption is a weaker interaction than chemical bonding, the portion of acid gas held by the physical solvent can often be released by a simple pressure reduction, decreasing the heat load on the stripper. google.combre.com For example, the heat of absorption for CO₂ in a DIPA-NMP mixture was measured to be around 13-20 kJ·mol⁻¹, which is characteristic of physical absorption, whereas in a DIPA-MEG mixture, it was approximately 65–70 kJ·mol⁻¹, typical of chemical absorption. acs.org This demonstrates how the solvent composition can be tailored to manage energy consumption.

Table 3: Heat of Absorption for CO₂ in this compound (DIPA) Solvent Systems

| Solvent System | Temperature (°C) | Heat of Absorption (ΔHabs) | Implication for Regeneration | Reference(s) |

|---|---|---|---|---|

| 10 wt% DIPA in N-methyl-2-pyrrolidone (NMP) | 40 | ~20 kJ/mol | Low energy requirement, characteristic of physical absorption. | acs.org |

| 10 wt% DIPA in N-methyl-2-pyrrolidone (NMP) | 80 | ~13 kJ/mol | Very low energy requirement. | acs.org |

| 10 wt% DIPA in Ethylene (B1197577) Glycol (MEG) | 40 & 80 | ~65-70 kJ/mol | Higher energy requirement, characteristic of chemical absorption. | acs.org |

Absorption Capacity and Efficiency Studies

Innovation in Solvent Blends and Hybrid Systems Utilizing this compound

To enhance the performance of gas treating processes, researchers are moving beyond single-component solvents to more complex formulations. This compound is frequently used in these innovative systems, where it is either blended with other amines to create a synergistic effect or integrated into hybrid absorbents that combine the properties of different material classes.

Blending DIPA with other alkanolamines is a strategic approach to create solvents with customized properties, combining the advantages of different amine types. usm.my Generally, primary and secondary alkanolamines offer fast reaction kinetics, while tertiary and sterically hindered amines provide lower regeneration costs. usm.myrepec.org By mixing these, it is possible to optimize absorption capacity, reaction rate, and energy consumption. repec.org

Research has shown that blending carbamate-forming amines like DIPA (a secondary amine) with non-carbamate-forming amines like N-methyldiethanolamine (MDEA) can synergistically increase the CO2 cyclic capacity and lower the regeneration energy. repec.org Similarly, aqueous mixtures of DIPA and monoethanolamine (MEA) have been developed to minimize energy consumption. One study identified an optimal blend of 4.01 wt% MEA, 25.99 wt% DIPA, and 70 wt% water, which reduced the regeneration energy (Qregen) by 8.7% compared to a standard MEA solution and 2.6% compared to a single DIPA solution. researchgate.net

The addition of activators to DIPA solutions is another area of investigation. Studies on blends containing DIPA, N-(2-aminoethyl) ethanolamine (B43304) (AEEA), and piperazine (Pz) found that AEEA and Pz act as chemical activators that enhance the gas loading capacity of the DIPA solvent. researchgate.net The performance of various DIPA-alkanolamine blends is detailed in the table below.

Interactive Data Table: Performance of this compound-Alkanolamine Blends

| Blend Components | Composition (wt%) | Key Research Finding(s) | Reference(s) |

|---|---|---|---|

| DIPA / MEA / H₂O | 25.99 / 4.01 / 70 | Demonstrated a synergistic effect, achieving a minimum regeneration energy of 3.44 GJ/t CO₂, which was 8.7% lower than single MEA and 2.6% lower than single DIPA solutions. | researchgate.net |

| DIPA / MDEA | Various blends | The blend enhances CO₂ cyclic capacity and reduces regeneration energy due to the synergistic effect between a carbamate-forming amine (DIPA) and a non-carbamate-forming amine (MDEA). | repec.org |

| DIPA / TEA | 0–15 / 35–50 | Showed improved CO₂ removal efficiency under various pressure and temperature conditions. A study using Aspen HYSYS found CO₂ removal increased from 80% to 98% as temperature rose from 25°C to 50°C. | mdpi.comresearchgate.netmdpi.com |

| DIPA / AEEA / Pz / H₂O | 20 / 5 / 5 / 70 | The addition of AEEA and Pz as chemical activators was found to significantly enhance the CO₂ loading capacity of the DIPA solution. | researchgate.net |

| DIPA / AMP / Pz / H₂O | 36 / 7 / 2 / 55 | Equilibrium data for these quaternary systems were obtained to support the development of more efficient solvents for high-pressure gas treatment processes. | researchgate.netresearchgate.net |

Hybrid absorbents represent another frontier in gas separation, combining traditional solvents like DIPA with other materials to create systems with superior properties. These designs often aim to merge the high selectivity of chemical absorption with the lower regeneration energy of physical absorption or other advanced materials.

DIPA in Organic and Water-Lean Solvents: A notable commercial example of a hybrid system is the Sulfinol process, which uses a mixture of a physical solvent (sulfolane), a chemical solvent (DIPA or MDEA), and water. spe.org This combination is effective for treating gases with high partial pressures of acid gases. spe.org Research has also focused on non-aqueous or "water-lean" solvents to reduce the significant energy cost associated with evaporating water during regeneration. researchgate.net Studies have explored DIPA in polar organic solvents such as ethylene glycol (MEG) and N-methyl-2-pyrrolidone (NMP). researchgate.netacs.org Findings indicate that shifting from water to these organic diluents can enable the use of DIPA under conditions that would be impractical in aqueous solutions, for instance, by preventing phase separation. acs.orgacs.org The choice of the organic solvent is critical; for example, a blend of 10 wt% DIPA in MEG behaves as a chemical solvent, whereas a similar blend in NMP acts primarily as a physical absorbent. acs.orgresearchgate.net A nonaqueous blend of DIPA, sulfolane (B150427), and methanol (B129727) has also been investigated for reversible CO2 capture. usn.no

DIPA and Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are highly porous materials with exceptional surface areas, making them promising candidates for gas separation and storage. uah.essanedi.org.za A common strategy to enhance their selectivity for CO2 is to functionalize their internal surfaces with amine groups. frontiersin.orgmdpi.com This approach combines the high CO2 affinity of amines with the structured porosity of MOFs. While many studies focus on amine-functionalized MOFs, the specific integration of DIPA into MOF structures is not yet widely documented in existing research. frontiersin.orgnih.govnovomof.com Current literature often presents DIPA-based solvents and amine-functionalized MOFs as separate, sometimes competing, technologies for CO2 capture. sanedi.org.zanovomof.com However, a patent for an integrated acid gas removal method lists both DIPA and amine-functionalized MOFs as potential CO2 removing agents, suggesting a potential future for hybrid systems utilizing both components. googleapis.com

Interactive Data Table: this compound in Hybrid Absorbent Systems

| Hybrid System Type | Components | Key Research Finding(s) | Reference(s) |

|---|---|---|---|

| Physical-Chemical Solvent (Commercial) | DIPA (or MDEA), Sulfolane, Water | The Sulfinol process is economically attractive for treating gases with high acid gas partial pressures, combining chemical and physical absorption. | spe.org |

| Water-Lean Solvent | DIPA, Ethylene Glycol (MEG) | Maintains the chemical reactivity of DIPA while operating in a non-aqueous environment. | acs.orgacs.orgresearchgate.net |

| Water-Lean Solvent | DIPA, N-methyl-2-pyrrolidone (NMP) | The blend behaves essentially as a physical absorbent, with CO₂ solubility following Henry's Law. Avoids phase separation issues seen in aqueous DIPA. | acs.orgacs.orgresearchgate.net |

| Ionic Liquid Hybrid Solvent | DIPA, 1-butyl-3-methylimidazolium acetate ([bmim][acetate]), Water | Increasing the concentration of the ionic liquid in the aqueous DIPA blend enhances the absorption of CO₂. | researchgate.net |

Iv. Diisopropanolamine in Advanced Construction Materials Chemistry

Hydration Mechanisms of Cementitious Systems Modified with Diisopropanolamine (B56660)

The introduction of this compound into cementitious systems instigates a series of complex chemical interactions that alter the hydration pathway of cement clinker phases. These modifications are critical in determining the ultimate performance characteristics of the hardened concrete.

This compound and its related compounds, such as Diethanol-isopropanolamine (DEIPA) and Ethanol-diisopropanolamine (EDIPA), are known to promote the early hydration of cementitious materials. scispace.comymaws.com These admixtures can accelerate the hydration rate of the aluminate and ferrite (B1171679) phases within the cement. researchgate.netzkg.de Specifically, DEIPA has been identified as an efficient set accelerator that hastens the reactions of the cement aluminate phase. uts.edu.au This acceleration is partly attributed to the chelation of metal ions, such as Ca²⁺ and Fe³⁺, which promotes the dissolution of cement particles. mdpi.com

This compound significantly influences the type, morphology, and transformation of the hydration products formed within the cement paste. One of the most consistently reported effects is the acceleration of the conversion of ettringite (AFt) to monosulfoaluminate (AFm). scispace.comresearchgate.netzkg.demdpi.comresearchgate.net This transformation is crucial as it affects the pore structure and long-term stability of the hydrated paste. DEIPA and EDIPA both facilitate this conversion from AFt to AFm. scispace.commdpi.comresearchgate.net

The morphology of the primary binding phase, calcium-silicate-hydrate (C-S-H), is also altered. Research indicates that DEIPA can change the structure of C-S-H from a fibrous morphology to a more flocculent one. mdpi.com Furthermore, DIPA derivatives can affect the formation and structure of calcium hydroxide (B78521) (CH), also known as portlandite. EDIPA has been shown to accelerate the formation of CH, while DEIPA can lead to the creation of microcrystalline portlandite. researchgate.netzkg.de The morphology of CH crystals can be modified from long hexagonal columns to shorter, irregularly radiating lamellar structures with the addition of EDIPA. researchgate.netjst.go.jp

Specifically, DEIPA promotes the pozzolanic reaction of SCMs, which involves the consumption of calcium hydroxide (CH) to form additional C-S-H gel. mdpi.com This leads to a more efficient use of the byproducts of primary cement hydration. For instance, in systems containing Basic Oxygen Furnace (BOF) slag, DEIPA promotes its reaction and the consumption of CH. mdpi.com When used with lithium slag, DEIPA promotes the formation of AFt and increases the production of C-S-H, resulting in an enhanced microstructure. mdpi.comresearchgate.net This synergistic effect between DIPA and SCMs leads to a denser, more robust cement matrix. mdpi.comresearchgate.net

Formation and Transformation of Hydration Products (e.g., AFt, AFm, CH, C-S-H)

Impact of this compound on the Microstructure and Mechanical Properties of Cement

The changes in hydration kinetics and product formation induced by this compound have a direct impact on the physical properties of the hardened cement paste, including its microstructure and mechanical strength.

A primary benefit of using this compound in cement is the significant enhancement of compressive strength. DEIPA is particularly effective at increasing early compressive strength. mdpi.comresearchgate.net For example, in one study, the 7-day compressive strength of a BOF slag-cement mortar with DEIPA was 11.7% higher than a control sample. mdpi.com

Interactive Data Table: Effect of DIPA Derivatives on Compressive Strength

| Admixture Type | Curing Time | Compressive Strength Change | Reference |

| DEIPA | 7 days | +11.7% (vs. control) | mdpi.com |

| DEIPA | 3 days | +11.1% (with Lithium Slag SCM vs. DEIPA-only) | mdpi.com |

| EDIPA (Low Dose) | Early & Late | Promotes strength at both stages | scispace.comresearchgate.net |

| EDIPA (High Dose) | Early | Negative effect | scispace.comjst.go.jp |

| EDIPA (High Dose) | Late | Stronger enhancement than low dose | scispace.comjst.go.jp |

| This compound | 28 days | +15% to +30% | horizonadmixtures.com |

Pore Structure Refinement and Porosity Reduction

Role of this compound as a Grinding Aid and Set Accelerator in Cement Production

This compound (DIPA) is a specialty alkanolamine that serves a dual function in the manufacturing of cement and advanced construction materials. dow.com It is utilized both as a grinding aid to increase the efficiency of the clinker grinding process and as a chemical admixture to accelerate the hydration and hardening of cementitious systems. google.comyoutube.comuts.edu.au

Mechanism as a Grinding Aid

During the production of cement, clinker is ground into a fine powder in a ball mill. scielo.org.za This process is highly energy-intensive, partly due to the tendency of finely ground particles to agglomerate, which reduces grinding efficiency. scielo.org.zachimia.ch Grinding aids are surface-active substances that are introduced in small quantities to mitigate this issue. nih.gov

DIPA, like other alkanolamines, functions as a grinding aid by adsorbing onto the surface of the anhydrous cement particles. uts.edu.auethz.ch The molecules orient themselves with their polar functional groups interacting with the particle surface, while the non-polar hydrocarbon portions shield the particles from one another. ethz.chmdpi.com This action reduces the surface energy of the cement particles and prevents them from "sticking" together, thereby decreasing agglomeration. scielo.org.zaethz.ch The result is a more efficient grinding process, requiring less energy to achieve the desired fineness, and improved flowability of the resulting cement powder. uts.edu.auethz.ch Studies have shown that even small amounts of grinding aids can increase mill efficiency by 15-25%. scielo.org.za

Mechanism as a Set Accelerator

Beyond its physical role in grinding, DIPA also acts as a chemical accelerator, influencing the hydration kinetics of cement. researchgate.net Alkanolamines are known to enhance both early and late-age strength development in cementitious materials. scispace.com The primary mechanism involves the complexation of DIPA with metal ions present in the cement phases, particularly those in the aluminate and ferrite phases. researchgate.netresearchgate.net

Research indicates that DIPA and its derivatives, like Diethanolisopropanolamine (DEIPA), accelerate the hydration of tricalcium aluminate (C₃A) and tetracalcium aluminoferrite (C₄AF). researchgate.netmdpi.com This acceleration is attributed to DIPA's ability to form complexes with aluminum (Al³⁺) and iron (Fe³⁺) ions, which promotes their dissolution. researchgate.netresearchgate.net This action can speed up the conversion of ettringite (AFt) to monosulfoaluminate (AFm) phases during hydration. researchgate.netmdpi.com Furthermore, DIPA has been observed to accelerate the hydration of alite (C₃S), a primary component of cement, contributing to an increase in later-age strength. researchgate.netresearchgate.net

The following tables present research findings on the effect of alkanolamines, including DIPA derivatives, on cement properties.

Table 1: Effect of Alkanolamine Additives on Cement Mortar Compressive Strength

| Additive Type | Age | Compressive Strength vs. Reference | Key Finding | Citation |

| DEIPA | 3-Day | Increased | Primarily increased early strength. | researchgate.net |

| EDIPA | 3-Day | Comparable | Maintained early strength. | researchgate.net |

| DEIPA | 28-Day | Comparable | Maintained later-age strength. | researchgate.net |

| EDIPA | 28-Day | Increased | Primarily increased later-age strength. | researchgate.netresearchgate.net |

| TEA | 3-Day & 28-Day | Increased | Significantly improves both early and late strength. | mdpi.com |

| TIPA | 3-Day | Increased | Enhances early strength, but less than TEA and DEIPA. | mdpi.com |

This table is a representation of findings from multiple studies. DEIPA (Diethanolisopropanolamine) and EDIPA (Ethanolthis compound) are derivatives of DIPA.

Table 2: Research Findings on the Hydration Effects of DIPA Derivatives

| Derivative | Effect on Hydration | Mechanism | Citation |

| DEIPA | Accelerates C₃A, C₄AF, and later-stage C₃S hydration. | Stronger complexation with iron ions (Fe³⁺) enhances C₄AF dissolution after gypsum depletion. | researchgate.netresearchgate.net |

| EDIPA | Accelerates aluminate, ferrite, and later-stage C₃S hydration. | Hinders initial ettringite (AFt) formation but accelerates AFt to AFm transformation. Higher steric hindrance contributes to later-age C₃S hydration. | researchgate.netresearchgate.net |

These findings underscore the multifaceted role of this compound and its related compounds in modern cement technology, contributing to both manufacturing efficiency and the enhanced performance of the final construction material.

V. Environmental Fate and Remediation Strategies for Diisopropanolamine

Environmental Degradation Pathways of Diisopropanolamine (B56660)

The breakdown of DIPA in the environment occurs through both non-biological (abiotic) and biological (biotic) processes.

Abiotic degradation of DIPA primarily involves its reaction with photochemically-produced hydroxyl radicals in the atmosphere. The estimated rate constant for this vapor-phase reaction is 1x10⁻¹⁰ cubic cm/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 4 hours, assuming an atmospheric concentration of 5x10⁵ hydroxyl radicals per cubic centimeter. nih.gov Direct photolysis, the breakdown of a chemical by direct absorption of light, is not expected to be a significant degradation pathway for DIPA because it does not absorb light in the environmental UV spectrum. nih.gov

The biodegradation of DIPA can be slow under typical aquifer conditions. gov.bc.ca However, studies have shown that DIPA can be readily degraded by indigenous soil bacteria. ccme.ca Biodegradation has been observed under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. osti.gov

Under aerobic conditions, DIPA has been shown to be readily consumed in shake flask cultures containing aquifer material from contaminated sites, with the removal following first-order kinetics. osti.gov In one study, aerobic mixed cultures were able to release 73% and 79% of the radiolabeled carbon from ¹⁴C-DIPA as ¹⁴CO₂, while two pure isolates of Gram-positive rods liberated 39% and 47%. nih.gov Approximately one-third to one-half of the nitrogen from DIPA was converted to ammonium-N in these aerobic cultures. nih.gov

DIPA biodegradation also occurs under various anaerobic conditions, including nitrate-reducing, Mn(IV)-reducing, and Fe(III)-reducing conditions. osti.gov Mineralization studies using ¹⁴C-DIPA have demonstrated the release of ¹⁴CO₂ under these anaerobic conditions. Specifically, between 3% and 78% of the radioactivity was released as ¹⁴CO₂ under nitrate-reducing conditions, and 12% to 78% was released under Mn(IV)-reducing conditions. nih.gov Degradation under Fe(III)-reducing conditions was found to be less sustainable, with less than 25% of the labeled carbon being liberated as ¹⁴CO₂. nih.gov Some studies have indicated that an acclimation period may be necessary for biodegradation to commence, as no degradation was observed in the first 5 to 10 days of a 20-day study using sewage sludge. nih.gov

Table 1: Summary of this compound Biodegradation Studies

| Condition | Organisms/Medium | Temperature | Key Findings | Citation |

|---|---|---|---|---|

| Aerobic | Aquifer material from sour gas treatment sites | 8°C and 28°C | Readily consumed, followed first-order kinetics. | osti.gov |

| Aerobic | Mixed cultures and pure isolates (Gram-positive rods) | Not specified | Mixed cultures mineralized 73-79% of ¹⁴C-DIPA to ¹⁴CO₂; pure cultures mineralized 39-47%. | nih.gov |

| Anaerobic (Nitrate-reducing) | Sediment-enrichment cultures | 8°C and 28°C | Mineralization of 3-78% of ¹⁴C-DIPA to ¹⁴CO₂. | nih.gov |

| Anaerobic (Mn(IV)-reducing) | Sediment-enrichment cultures | 8°C and 28°C | Mineralization of 12-78% of ¹⁴C-DIPA to ¹⁴CO₂. | nih.gov |

| Anaerobic (Fe(III)-reducing) | Sediment-enrichment cultures | 8°C and 28°C | Less sustainable, <25% of ¹⁴C-DIPA mineralized to ¹⁴CO₂. | nih.gov |

| Aerobic | Sewage sludge | Not specified | 39% of theoretical oxygen demand achieved after a 20-day incubation; required an acclimation period. | nih.gov |

Abiotic Degradation Mechanisms (e.g., Reaction with Hydroxyl Radicals, Photolysis)

Advanced Oxidation Processes (AOPs) for this compound Degradation in Wastewater

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from wastewater. utp.edu.my These processes are particularly effective for treating complex or recalcitrant compounds like DIPA that are not easily biodegradable. researchgate.net AOPs are based on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can oxidize a wide range of contaminants. researchgate.neteeer.org

The Fenton process involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. researchgate.netmdpi.com The photo-Fenton process enhances this reaction through the use of light, which can accelerate the formation of •OH radicals and improve the degradation rate of contaminants. researchgate.net

Studies have demonstrated the effectiveness of Fenton and photo-Fenton processes for DIPA degradation. In one study, the degradation of DIPA using Fenton's reagents was found to increase with temperature, reaching up to 100% degradation at 60°C. researchgate.net The optimal pH for this process was found to be 2.5. eeer.org The degradation of DIPA in this system followed pseudo-first-order kinetics. researchgate.neteeer.org

Visible light-assisted Fenton oxidation has also been investigated for treating wastewater containing DIPA. researchgate.netresearchgate.net In these studies, various parameters were optimized, including light intensity and the initial concentrations of DIPA and hydrogen peroxide. researchgate.netresearchgate.net One study found that for a photo-Fenton process under visible light, a 300W light source was more efficient than a 500W source, achieving a higher Chemical Oxygen Demand (COD) removal. researchgate.netresearchgate.net

Photocatalytic degradation is another AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and light energy to generate hydroxyl radicals. mdpi.com This method has been explored for the degradation of DIPA in aqueous solutions.

Iron-modified TiO₂ photocatalysts have been used in a heterogeneous photo-Fenton system to degrade DIPA. scientific.net The addition of hydrogen peroxide significantly enhanced the COD removal efficiency, with up to 80% COD removal achieved within 1.5 hours when a stoichiometric concentration of H₂O₂ was added. scientific.net

Copper-doped TiO₂ (Cu/TiO₂) photocatalysts have also been investigated for the photodegradation of DIPA under visible light. scientific.net The amount of copper loading on the TiO₂ was found to affect the efficiency, with a 1.5 wt% Cu loading achieving the highest COD removal of 45%. scientific.net The calcination temperature and duration during the preparation of Cu/TiO₂ catalysts were also found to be critical factors, with optimal conditions of 450°C for 1.5 hours resulting in a photocatalyst that achieved 63% COD removal. researchgate.net Bimetallic Cu-Ni/TiO₂ catalysts have also been studied for the photocatalytic degradation of DIPA. dntb.gov.ua

Optimizing the parameters of AOPs is crucial for maximizing the degradation efficiency of DIPA. Key parameters that are often studied include the initial concentrations of the contaminant and reagents, pH, temperature, and light intensity (for photo-assisted processes). researchgate.netutp.edu.my

For the Fenton process, the molar ratio of H₂O₂ to Fe²⁺ is a critical parameter. researchgate.net In one study, a molar ratio of 95 was used. researchgate.net The pH of the solution is also a significant factor, with an acidic pH generally being more favorable for the Fenton reaction. researchgate.neteeer.org Studies have identified an optimal pH of around 2.5 to 3 for DIPA degradation. researchgate.neteeer.org Temperature also plays a role, with higher temperatures generally leading to increased degradation rates, although temperatures above 60°C can cause the self-accelerating decomposition of hydrogen peroxide, which can reduce the concentration of hydroxyl radicals. researchgate.net

For photocatalytic systems, the properties of the catalyst, such as the type and amount of dopant and the calcination conditions, are key to optimizing performance. scientific.netresearchgate.net

Table 2: Optimization of AOPs for this compound Degradation

| AOP Method | Parameter | Optimal Condition/Finding | Citation |

|---|---|---|---|

| Fenton | Temperature | Degradation increases with temperature up to 60°C. | researchgate.net |

| Fenton | pH | Optimal pH is 2.5. | eeer.org |

| Photo-Fenton (Visible Light) | Light Intensity | 300W light source was more efficient than 500W, achieving 60.64% COD removal. | researchgate.netresearchgate.net |

| Photo-Fenton (Visible Light) | H₂O₂ Concentration | Optimum concentration was 1.0 M for both 300W and 500W light intensities. | researchgate.netresearchgate.net |

| Heterogeneous Photo-Fenton (Fe/TiO₂) | H₂O₂ Addition | Stoichiometric addition of H₂O₂ resulted in 80% COD removal in 1.5 hours. | scientific.net |

| Photocatalysis (Cu/TiO₂) | Cu Loading | 1.5 wt% Cu gave the highest COD removal (45%). | scientific.net |

| Photocatalysis (Cu/TiO₂) | Calcination Temperature | Optimum temperature was 450°C. | researchgate.net |

| Photocatalysis (Cu/TiO₂) | Calcination Duration | Optimum duration was 1.5 hours. | researchgate.net |

Photocatalytic Degradation using Novel Catalysts (e.g., TiO2-based systems)

Sorption and Mobility in Environmental Matrices